2,1,3-Benzoxadiazole-5,6-dicarbonitrile 1-oxide
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Overview
Description
5,6-Dicyano-2,1,3-benzoxadiazol-1-ium-1-olate is a heterocyclic compound known for its unique electronic properties. It is often used in various fields of scientific research due to its ability to act as an electron acceptor. This compound is characterized by the presence of two cyano groups and a benzoxadiazole ring, which contribute to its high electron affinity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dicyano-2,1,3-benzoxadiazol-1-ium-1-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-ethynyl-5,6-difluoro-7-(methoxyphenyl)-2,1,3-benzothiadiazole with a cyanating agent. The reaction is usually catalyzed by a metal catalyst and proceeds through a sequence of annulation and cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5,6-Dicyano-2,1,3-benzoxadiazol-1-ium-1-olate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano groups or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and other quinones.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxadiazole compounds.
Scientific Research Applications
5,6-Dicyano-2,1,3-benzoxadiazol-1-ium-1-olate has numerous applications in scientific research:
Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific electronic properties.
Mechanism of Action
The mechanism by which 5,6-dicyano-2,1,3-benzoxadiazol-1-ium-1-olate exerts its effects is primarily through its ability to accept electrons. This electron-accepting property is due to the presence of cyano groups and the benzoxadiazole ring, which stabilize the negative charge. The compound interacts with various molecular targets, including electron-rich species, facilitating electron transfer processes and influencing the electronic properties of the systems it is part of .
Comparison with Similar Compounds
Similar Compounds
5,6-Dicyano-2,1,3-benzothiadiazole: Similar in structure but contains sulfur instead of oxygen in the ring.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another electron-deficient compound with high electron affinity.
4,7-Di(thiophen-2-yl)-5,6-dicyano-2,1,3-benzothiadiazole: Contains thiophene groups and is used in similar applications.
Uniqueness
5,6-Dicyano-2,1,3-benzoxadiazol-1-ium-1-olate is unique due to its specific electronic properties conferred by the benzoxadiazole ring and cyano groups. This makes it particularly effective as an electron acceptor and useful in a wide range of applications, from organic electronics to biological imaging.
Properties
Molecular Formula |
C8H2N4O2 |
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Molecular Weight |
186.13 g/mol |
IUPAC Name |
3-oxido-2,1,3-benzoxadiazol-3-ium-5,6-dicarbonitrile |
InChI |
InChI=1S/C8H2N4O2/c9-3-5-1-7-8(2-6(5)4-10)12(13)14-11-7/h1-2H |
InChI Key |
QLWBVUQXDHPWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=[N+](ON=C21)[O-])C#N)C#N |
Origin of Product |
United States |
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